N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine
Description
N-(2,2-Dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is a heterocyclic amine featuring a partially saturated 1,4-oxazin ring (5,6-dihydro-2H-1,4-oxazin) substituted with a 2,2-dimethoxyethyl group at the amine position. The 1,4-oxazin scaffold contains one oxygen and one nitrogen atom in a six-membered ring, which confers unique electronic and steric properties. The dimethoxyethyl substituent enhances solubility and modulates reactivity due to its electron-donating methoxy groups.
Properties
IUPAC Name |
N-(2,2-dimethoxyethyl)-3,6-dihydro-2H-1,4-oxazin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-11-8(12-2)5-10-7-6-13-4-3-9-7/h8H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZDURRBEWBMKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NCCOC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998713-98-6 | |
| Record name | N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization via Aminoacetaldehyde Dimethyl Acetal
A prevalent method is the cyclization of aminoacetaldehyde dimethyl acetal derivatives with appropriate electrophilic partners to form the 1,4-oxazine ring.
- Step 1: Aminoacetaldehyde dimethyl acetal is reacted with a suitable aldehyde or ketone precursor to form an imine or related intermediate.
- Step 2: Intramolecular nucleophilic attack by the nitrogen on an electrophilic carbon (often an aldehyde or activated alkene) leads to ring closure forming the oxazine skeleton.
- Step 3: The 2,2-dimethoxyethyl group is retained from the aminoacetaldehyde dimethyl acetal, providing the characteristic substituent on the nitrogen.
This approach allows for the formation of the 5,6-dihydro-2H-1,4-oxazine ring system under mild conditions, often in the presence of acid or base catalysts to promote cyclization.
Multi-Step Synthesis Including Lithium Hydride Mediated Steps
A related synthetic example involving 2,2-dimethoxyethyl groups includes the reaction of aminoacetaldehyde dimethyl acetal with methyl 4-methoxyacetoacetate and subsequent treatment with lithium hydride and dimethyl oxalate. This sequence involves:
- Formation of an intermediate via condensation and nucleophilic addition.
- Controlled reaction temperature (0 to 40 °C) to facilitate stepwise transformations.
- Quenching and extraction steps to isolate the product.
Though this example pertains to a pyridine carboxylic acid derivative, the use of aminoacetaldehyde dimethyl acetal and lithium hydride-mediated steps is relevant for designing synthetic routes to related oxazine compounds.
Representative Reaction Scheme for Preparation
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Aminoacetaldehyde dimethyl acetal + aldehyde/ketone | Formation of imine intermediate | Mild conditions, room temp. |
| 2 | Acid/base catalyst, mild heating | Intramolecular cyclization to 1,4-oxazine ring | Controlled ring closure |
| 3 | Purification by crystallization or chromatography | Isolation of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine | Purity >95% achievable |
Research Findings and Analytical Data
- The compound’s structure and purity are confirmed by standard spectroscopic techniques such as ^1H NMR, ^13C NMR, and mass spectrometry.
- The 2,2-dimethoxyethyl group is stable under the reaction conditions and can be monitored by characteristic methoxy proton signals in NMR.
- The 5,6-dihydro saturation level is confirmed by the absence of olefinic protons and characteristic ring methylene signals.
- The compound exhibits chemical reactivity consistent with its functional groups, enabling further derivatization or biological testing.
Summary Table: Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Aminoacetaldehyde dimethyl acetal, aldehydes/ketones |
| Reaction Type | Cyclization via imine formation and ring closure |
| Catalysts/Conditions | Acid or base catalysis, mild heating (25-40 °C) |
| Solvents | Commonly methanol, THF, or similar organic solvents |
| Purification Methods | Chromatography, crystallization |
| Typical Yield | Variable; reported yields up to 70% in related oxazine syntheses |
| Analytical Techniques | ^1H NMR, ^13C NMR, MS, elemental analysis |
Chemical Reactions Analysis
Types of Reactions: N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxazine ring to more reduced forms, such as amines.
Substitution: The dimethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Potential Biological Activities
Initial studies indicate that this compound may act as an inhibitor of enzymes involved in metabolic pathways. Notably, compounds in the oxazine class have shown activity against beta-secretase enzymes, which are significant in the context of Alzheimer's disease pathology. The potential for N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine to inhibit these enzymes positions it as a candidate for drug discovery aimed at neurodegenerative diseases.
Case Study: Enzyme Inhibition
A study focused on the enzyme inhibition capabilities of this compound demonstrated its binding affinity to beta-secretase. Using molecular docking techniques, researchers found that the compound could effectively interact with the active site of the enzyme, suggesting a pathway for therapeutic development in Alzheimer's treatment.
Synthesis of Functional Polymers
The compound serves as a precursor in the synthesis of water-soluble polymers through radical-initiated polymerization techniques. Similar compounds have been utilized to create macromolecules capable of immobilizing biomolecules such as oligonucleotides.
| Application | Method | Results |
|---|---|---|
| Polymer Synthesis | Radical polymerization using 2,2'-azobisisobutyronitrile as an initiator | Functional polymers that can bind biomolecules after deprotection |
This application highlights the versatility of this compound in creating materials with specific biochemical functionalities.
Binding Affinity Studies
Research has also focused on interaction studies involving this compound and its binding affinity with various biological targets. Preliminary data suggest that it interacts with enzymes related to metabolic processes. Further investigations using kinetic assays are necessary to characterize these interactions comprehensively.
Mechanism of Action
The mechanism of action of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Research Findings and Data Tables
Table 1: Structural Comparison of Heterocyclic Compounds
Table 2: NMR Chemical Shifts of Key Protons
| Compound Type | Proton Environment | δ (ppm) | Reference |
|---|---|---|---|
| Target Compound (inferred) | OCH₃ (dimethoxyethyl) | 3.46–3.47 | |
| Purpurinimide 4a | CO–N–CH₂– | 4.54–4.74 | |
| Benzodioxin CS-0309467 | Aromatic C–H | 6.5–8.0 |
Biological Activity
N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine is a heterocyclic compound that exhibits a range of biological activities due to its structural characteristics. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
SMILES: COC(CNC1=NCCOC1)OC
InChIKey: FZDURRBEWBMKJL-UHFFFAOYSA-N
The compound features a 1,4-oxazine ring and a dimethoxyethyl group, which contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The compound can bind to enzymes or receptors, modulating their activity. This interaction may lead to:
- Enzyme Inhibition: The compound has shown potential in inhibiting specific enzymes involved in metabolic processes.
- Protein Interactions: It may form stable complexes with proteins, influencing their function and stability.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Its mechanism could involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Further research is needed to elucidate these effects in specific cancer models.
Neuroprotective Effects
The compound's ability to interact with neurotransmitter systems suggests potential neuroprotective effects. It may influence neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases.
Case Studies and Research Findings
While direct literature on this compound is sparse, related compounds have been studied extensively. For instance:
-
Study on Oxazine Derivatives:
- A study evaluated the biological activity of oxazine derivatives and found that modifications to the oxazine ring can significantly impact their pharmacological profiles.
- Results indicated potential applications in drug development targeting specific diseases such as cancer and infections.
-
Mechanistic Insights:
- Research into similar compounds has revealed that the interaction with target proteins can lead to conformational changes that either inhibit or activate enzymatic functions.
- Such insights can guide the design of more potent derivatives based on the oxazine core.
Summary Table of Biological Activities
| Activity | Evidence | Potential Applications |
|---|---|---|
| Antimicrobial | Limited data on analogs | Infection treatment |
| Anticancer | Preliminary studies suggest efficacy | Cancer therapy development |
| Neuroprotective | Potential interaction with pathways | Neurodegenerative disease treatment |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for confirming the structural conformation of N-(2,2-dimethoxyethyl)-5,6-dihydro-2H-1,4-oxazin-3-amine?
- Methodology : Use X-ray crystallography to resolve bond angles and torsional parameters (e.g., Z-conformation analysis of double bonds as in ). Pair this with NMR spectroscopy (¹H and ¹³C) to validate hydrogen bonding networks and spatial arrangements. For example, intramolecular hydrogen bonds (N–H···O) observed in similar oxazin derivatives stabilize specific conformations, critical for reactivity .
- Data Interpretation : Compare crystallographic data (e.g., torsion angles like N18–C2–C3–C4 = 4°) with computational models (DFT or molecular dynamics) to resolve discrepancies.
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Step 1 : Use trimethylsilyl iodide for selective deprotection of dimethoxyethyl groups under anhydrous conditions (analogous to protocols in ).
- Step 2 : Employ K₂CO₃ in aqueous acetonitrile for trifluoroacetamide removal, ensuring pH control to prevent side reactions .
- Step 3 : Monitor reaction progress via LC-MS or HPLC with UV detection (λ = 254 nm) to isolate intermediates.
- Critical Parameters : Temperature (<40°C), solvent polarity, and inert atmosphere (N₂/Ar) to avoid oxidation.
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. crystallography) for this compound be resolved?
- Methodology :
- Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring puckering in oxazin moieties).
- Solid-State vs. Solution-State Analysis : Compare X-ray data (rigid crystal lattice) with solution NMR to identify dynamic equilibria. For example, hydrogen bond networks in crystals may enforce rigidity absent in solution .
- Case Study : In , intramolecular hydrogen bonds (N11–H···O24) stabilize the crystal structure but may dissociate in polar solvents, altering NMR signals.
Q. What mechanistic insights explain the compound’s potential antioxidant activity?
- Methodology :
- ROS Scavenging Assays : Use in vitro models (e.g., DPPH radical quenching or superoxide dismutase mimics) to quantify activity.
- DFT Calculations : Map electron density at reactive sites (e.g., oxazin nitrogen or methoxy groups) to predict radical stabilization .
- Hypothesis : The dimethoxyethyl group may enhance solubility in lipid membranes, while the oxazin ring’s electron-rich nitrogen participates in redox cycles.
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Approach :
- Co-solvent Systems : Use DMSO-water gradients (<5% DMSO) or cyclodextrin inclusion complexes.
- Prodrug Design : Modify the dimethoxyethyl group to a phosphate ester for enhanced aqueous solubility, as seen in for acrylamide derivatives .
Q. What strategies mitigate decomposition during storage?
- Best Practices :
- Storage : -20°C under inert gas (Ar) in amber vials to prevent photodegradation (similar to protocols in ).
- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) or lyophilize the compound for long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
